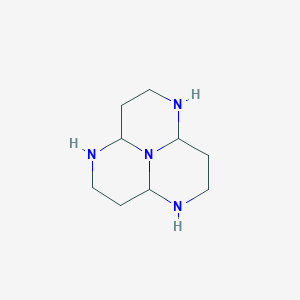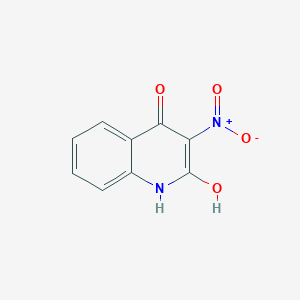![molecular formula C23H50O4Si2 B078289 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate CAS No. 14473-56-4](/img/structure/B78289.png)
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMS-EMM and is a derivative of myristic acid. TMS-EMM is a colorless liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Mechanism Of Action
The mechanism of action of TMS-EMM is not well understood. However, it is believed that TMS-EMM reacts with carboxylic acids and alcohols to form stable esters and ethers, respectively. This reactivity makes TMS-EMM a useful reagent for protecting functional groups during organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of TMS-EMM. However, it has been shown to be non-toxic and non-irritating in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using TMS-EMM in lab experiments is its high reactivity, which makes it a useful reagent for protecting functional groups during organic synthesis. Additionally, TMS-EMM is relatively easy to synthesize and purify. However, one limitation of using TMS-EMM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research on TMS-EMM. One area of interest is the development of new synthetic methods for TMS-EMM and its derivatives. Additionally, TMS-EMM could be further studied for its potential applications in drug delivery and as a precursor for the synthesis of other compounds. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-EMM.
Synthesis Methods
TMS-EMM can be synthesized by reacting myristic acid with trimethylsilyl chloride and triethylamine in dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of TMS-EMM is typically around 70%.
Scientific Research Applications
TMS-EMM has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of esters and amides. TMS-EMM is also used as a protecting group for carboxylic acids and alcohols. Additionally, TMS-EMM has been used as a precursor for the synthesis of other compounds, such as TMS-EMM-PC, which is a phospholipid derivative that has potential applications in drug delivery.
properties
CAS RN |
14473-56-4 |
|---|---|
Product Name |
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate |
Molecular Formula |
C23H50O4Si2 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
1,3-bis(trimethylsilyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)27-22(20-25-28(2,3)4)21-26-29(5,6)7/h22H,8-21H2,1-7H3 |
InChI Key |
YDASQGBHNHGOSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
synonyms |
Myristic acid 2-trimethylsilyloxy-1-[(trimethylsilyloxy)methyl]ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



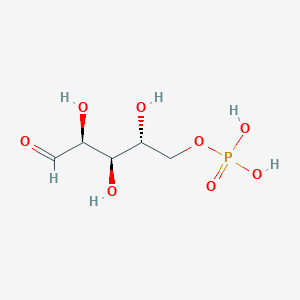
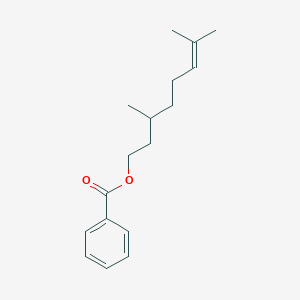

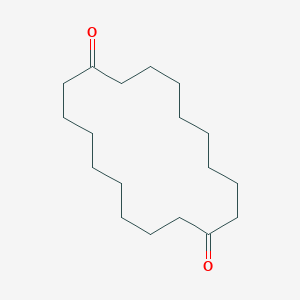

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)


